molecular formula C26H28N4O4S2 B2732946 Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681225-66-1

Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2732946
CAS No.: 681225-66-1
M. Wt: 524.65
InChI Key: PXRUSQGBHYOMKR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4S2 and its molecular weight is 524.65. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-2-34-26(33)30-15-13-29(14-16-30)22(32)18-35-17-21(31)27-25-28-23(19-9-5-3-6-10-19)24(36-25)20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUSQGBHYOMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring is often associated with pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects. The specific structure of this compound includes:

  • Thiazole ring : Contributes to the biological activity.
  • Piperazine moiety : Known for its role in enhancing bioavailability and modulating receptor activity.
  • Carboxylate group : May influence solubility and interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antitumor effects. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells by influencing various signaling pathways.

CompoundIC50 (µM)Mechanism of Action
Ethyl 4-(2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylateData not availableInduction of apoptosis via mitochondrial pathways

A study demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticonvulsant activity. For example, certain analogues have shown effective doses significantly lower than standard treatments .

CompoundEffective Dose (mg/kg)Model Used
Thiazole derivative<20PTZ-induced seizure model

This suggests that this compound may also possess anticonvulsant properties worth investigating further.

Study 1: Anticancer Activity

In a study assessing the anticancer potential of thiazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that compounds with a thiazole ring exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics .

Study 2: Anticonvulsant Effects

Another study focused on the anticonvulsant activity of thiazole derivatives reported significant protective effects in animal models. The findings highlighted the importance of substituents on the thiazole ring in enhancing efficacy against seizures .

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